![molecular formula C12H15NO B12992857 6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a chemical compound characterized by its unique spirocyclic structure. This compound features a methoxy group at the 6’ position and a spiro linkage between an azetidine ring and an indene moiety. The presence of these functional groups and the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable indene derivative with an azetidine precursor under specific conditions that promote spirocyclization. The reaction conditions often include the use of a base to deprotonate the azetidine precursor, followed by heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the azetidine ring or the indene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield an aldehyde or carboxylic acid, while reduction of the azetidine ring could lead to a more saturated spirocyclic structure.
Applications De Recherche Scientifique
6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or catalysts.
Mécanisme D'action
The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The methoxy group and spiro linkage play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene]
- 6’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]
Uniqueness
6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is unique due to its specific spiro linkage and the presence of the methoxy group at the 6’ position. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The spiro linkage, in particular, contributes to the compound’s stability and its ability to interact with various molecular targets in a selective manner.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
5-methoxyspiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C12H15NO/c1-14-10-3-2-9-4-5-12(7-13-8-12)11(9)6-10/h2-3,6,13H,4-5,7-8H2,1H3 |
Clé InChI |
PNUGDBMJRURWJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC23CNC3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


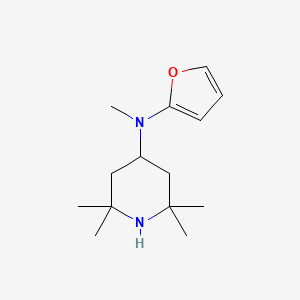
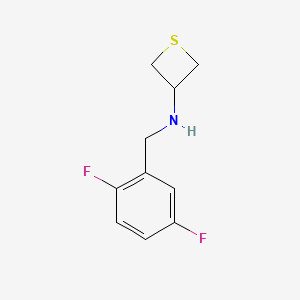
![2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid](/img/structure/B12992802.png)
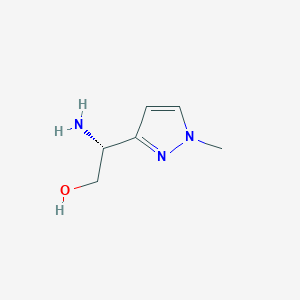
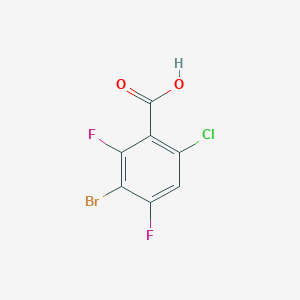
![4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B12992813.png)

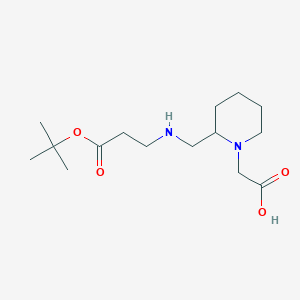
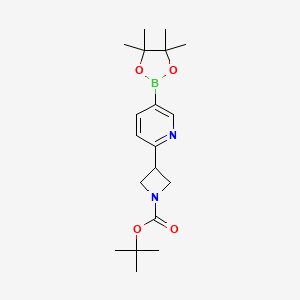
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine](/img/structure/B12992840.png)

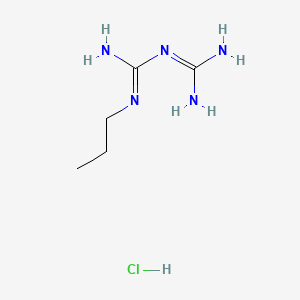
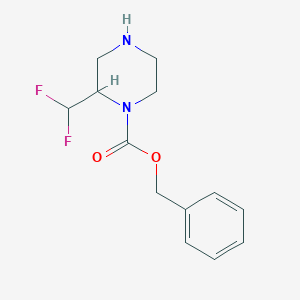
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol](/img/structure/B12992860.png)
